molecular formula C15H20Cl2N2O B4719136 2-(2,4-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide

2-(2,4-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide

Cat. No. B4719136
M. Wt: 315.2 g/mol
InChI Key: GKIYDSGFUVBVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide, also known as Etomidate, is a potent intravenous anesthetic agent that is used to induce anesthesia for short surgical procedures. Etomidate belongs to the class of imidazole-based anesthetics and is widely used in clinical settings due to its rapid onset of action, short duration, and minimal side effects.

Mechanism of Action

2-(2,4-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide works by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons in the central nervous system. 2-(2,4-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide binds to GABA receptors in the brain, causing an increase in the activity of GABA and ultimately leading to a state of anesthesia.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide has been shown to have minimal effects on the cardiovascular and respiratory systems, making it a safe and effective anesthetic agent for patients with underlying medical conditions. However, 2-(2,4-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide has been shown to suppress the adrenal gland's ability to produce cortisol, which can lead to adrenal insufficiency in some patients.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide has several advantages for use in laboratory experiments, including its rapid onset of action, short duration, and minimal effects on the cardiovascular and respiratory systems. However, 2-(2,4-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide can be expensive and may not be readily available in some research settings.

Future Directions

Future research on 2-(2,4-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide may focus on developing new formulations or delivery methods to improve its efficacy and safety. Additionally, 2-(2,4-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide may be used in combination with other anesthetic agents to achieve better outcomes in certain patient populations. Finally, further research on the mechanisms of action of 2-(2,4-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide may lead to the development of new anesthetic agents with improved properties.

Scientific Research Applications

2-(2,4-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide has been extensively studied for its anesthetic properties and has been found to be a safe and effective agent for inducing anesthesia in various surgical procedures. In addition to its clinical use, 2-(2,4-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide has also been used in scientific research as a tool to study the mechanisms of anesthesia and the effects of different anesthetic agents on the central nervous system.

properties

IUPAC Name

2-(2,4-dichlorophenyl)-N-(2-piperidin-1-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O/c16-13-5-4-12(14(17)11-13)10-15(20)18-6-9-19-7-2-1-3-8-19/h4-5,11H,1-3,6-10H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIYDSGFUVBVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.